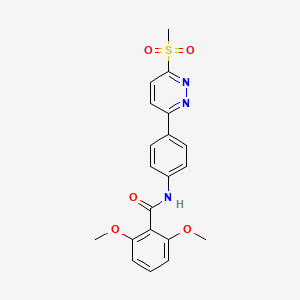

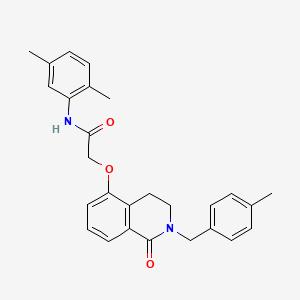

![molecular formula C13H13NS3 B3009191 4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 122246-14-4](/img/structure/B3009191.png)

4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a useful research compound. Its molecular formula is C13H13NS3 and its molecular weight is 279.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study focused on the synthesis and characterization of derivatives of 1H-1,2-dithiol-1-thiones and thioamides containing the hydroquinoline moiety. This included the synthesis of 5-Alkyl-8-(carbonothioyl)-4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones via specific chemical reactions, contributing to the chemical knowledge of such compounds (Manahelohe, Shikhaliev, & Potapov, 2015).

Application as Protein Kinase Inhibitors

Research has been conducted on the design and synthesis of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones, identifying substances with activities like chemoprotective and antitumor. These compounds were also tested as protein kinase inhibitors, showing significant inhibition in certain human kinases, highlighting their potential in cancer treatment and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).

1,3-Dipolar Cycloaddition Reactions

The behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles was explored. This research contributed to understanding the reaction dynamics and products formed in such chemical processes (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).

Novel Heterocyclic Systems

A study developed novel polycondensed heterocyclic systems based on 8-R-4,5-dihydro-4,4-dimethyl-[1,2]dithiolo[3,4-c]quinoline-1-thiones, contributing to the synthesis of complex organic compounds and expanding the chemical understanding of such structures (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).

Antimicrobial Activity

Research on dithioloquinolinethiones reported their potential as multitargeted antibacterial and antifungal agents. This study encompassed the synthesis, biological evaluation, and molecular docking studies of these compounds, indicating their efficacy against various bacterial and fungal species and potential mechanisms of action (Kartsev et al., 2019).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of 1,2-dithiolo[3,4-c]quinolin-1-ylidene(aryl)amines was achieved through specific chemical reactions, contributing to the diversity and expansion of organic compounds in chemical research (Medvedeva et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of 4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione are protein kinases . These enzymes play a crucial role in regulating cellular activities such as cell division, metabolism, and signal transduction .

Mode of Action

This compound interacts with its targets by inhibiting their activity . It has been found to significantly inhibit JAK3, NPM1-ALK, and cRAF [Y340D] [Y341D] kinases . The inhibition of these kinases disrupts their normal functioning, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. For instance, the inhibition of JAK3 can disrupt the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response . Similarly, the inhibition of NPM1-ALK and cRAF [Y340D] [Y341D] can affect pathways related to cell proliferation and survival .

Result of Action

The result of the compound’s action is the inhibition of the targeted protein kinases, leading to disruption of the associated cellular processes . This can result in effects such as chemoprotective and antitumor activity .

Eigenschaften

IUPAC Name |

4,4,6-trimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS3/c1-7-5-4-6-8-9-11(16-17-12(9)15)13(2,3)14-10(7)8/h4-6,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPGPLODOTTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SSC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

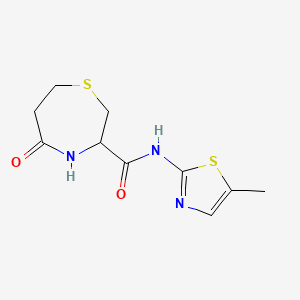

![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

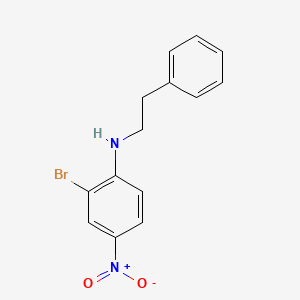

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)

![2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B3009119.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)

![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)